Cas no 922892-11-3 (4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide)

4-(4-Methoxyphenyl)sulfanyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a synthetic organic compound featuring a naphthothiazole core linked to a butanamide moiety via a sulfanyl bridge with a 4-methoxyphenyl substituent. This structurally complex molecule exhibits potential as a bioactive agent due to its hybrid heterocyclic framework, which combines electron-rich aromatic systems with a thioether linkage. The methoxy group enhances solubility and may influence electronic properties, while the naphthothiazole unit offers rigid planar geometry favorable for molecular interactions. The compound's unique architecture suggests possible applications in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization at multiple sites, making it valuable for structure-activity relationship studies in drug discovery research.
4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide structure
922892-11-3 structure
Product Name:4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide
CAS No:922892-11-3
MF:C22H22N2O2S2
MW:410.552282810211
CID:5498049
Update Time:2025-07-02

4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
    • Butanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-[(4-methoxyphenyl)thio]-
    • 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide
    • Inchi: 1S/C22H22N2O2S2/c1-26-16-9-11-17(12-10-16)27-14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)28-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
    • InChI Key: VLFPGKCFHQOJQJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2C3=C(C=CC=C3)CCC=2S1)(=O)CCCSC1=CC=C(OC)C=C1

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4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide Related Literature

Additional information on 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide

Introduction to 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide (CAS No. 922892-11-3)

4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide, identified by its CAS number 922892-11-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a sulfanyl group and a naphthothiazole core, which are known for their diverse biological activities. The structural features of this molecule make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide consists of several key functional groups that contribute to its unique chemical and biological properties. The sulfanyl group at the 4-position of the phenyl ring enhances its ability to interact with biological targets, while the naphthothiazole scaffold provides a rigid framework that can be modified to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a butanamide moiety further extends its potential utility in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This aligns with the growing interest in developing novel therapeutics targeting inflammation-related diseases.

In vitro studies have demonstrated promising results regarding the anti-inflammatory potential of this compound. The sulfanyl group and the naphthothiazole core have been shown to modulate the activity of enzymes such as COX-2 and LOX, which are key players in the inflammatory response. Additionally, the butanamide moiety may contribute to enhanced solubility and bioavailability, making it a favorable candidate for further development.

The synthesis of 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex naphthothiazole scaffold. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical studies.

Preclinical research is ongoing to evaluate the safety and efficacy of 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide in animal models. Initial findings indicate that the compound exhibits moderate toxicity at higher doses but demonstrates acceptable safety margins at therapeutic concentrations. Further studies are needed to fully characterize its pharmacokinetic profile and potential side effects.

The development of novel pharmaceuticals often relies on understanding the structure-activity relationships (SAR) of candidate compounds. In the case of 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide, modifications to specific functional groups can be explored to enhance its biological activity or reduce toxicity. For instance, altering the electronic properties of the phenyl ring or introducing additional substituents may improve binding affinity to target proteins.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide interacts with potential targets such as kinases and transcription factors. These simulations provide valuable insights into binding affinities and can guide experimental design. Additionally, virtual screening techniques have helped identify derivatives with enhanced potency or selectivity.

The pharmaceutical industry is increasingly focusing on personalized medicine approaches tailored to individual patient needs. Compounds like 4-(4-methoxyphenyl)sulfanyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide hold promise for this emerging field due to their versatile structural features. By fine-tuning their chemical properties, researchers can develop targeted therapies that address specific disease mechanisms or genetic variations.

Future directions in the study of CAS No 922892-11-3 include exploring its potential applications in treating neurological disorders. The sulfanyl group and naphthothiazole core have shown promise in modulating neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. Preclinical trials are planned to assess its efficacy in animal models before human clinical trials can be initiated.

The environmental impact of pharmaceutical development is also a critical consideration. Sustainable synthetic routes are being explored to minimize waste and reduce energy consumption during production. Green chemistry principles are being applied to ensure that processes used for synthesizing compounds like CAS No 922892-11-3 are environmentally friendly.

In conclusion,CAS No 922892-11-3, or (strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>(/strong>), represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a valuable tool for drug discovery efforts aimed at developing novel treatments for inflammatory diseases and neurological disorders.

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